REACTION_CXSMILES
|
C(N(CC)[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C>O1CCCC1>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:12])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)Br)=O)CC
|
Name
|
LiAlH(Ot-Bu)3
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
EtOAc Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition, thin layer chromatography (TLC)
|
Type
|
CUSTOM
|
Details
|
had been consumed completely
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
DISTILLATION
|
Details
|
by distilled H2O immediately
|
Type
|
ADDITION
|
Details
|
Dilute acid (0.5 N HCl in distilled water)
|
Type
|
ADDITION
|
Details
|
was added until the pH was less than 5
|
Type
|
ADDITION
|
Details
|
Then EtOAc was added (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated via evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Initial purification of the crude product
|
Type
|
FILTRATION
|
Details
|
a filter of silica gel (silica gel 60, 230-400 mesh)
|
Type
|
CUSTOM
|
Details
|
If further purification
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |